(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Description
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic α-amino acid characterized by a fused indole ring system with octahydro saturation, resulting in a rigid, conformationally restricted structure. Its stereochemistry is critical to its biological activity and synthetic utility. Key properties include:
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight: 169.22 g/mol
- Storage: Stable at room temperature in dark, dry conditions .
- Applications: Used in life sciences research as a chiral building block for peptide mimetics and enzyme inhibitors .
The compound’s hydrochloride salt enhances solubility for biological studies, with a molecular weight of 205.087 g/mol . It is also denoted as L-Oic in stereochemical contexts, distinguishing it from epimeric forms .
Properties
IUPAC Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229722 | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145513-92-4, 108507-42-2 | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Steps
This method involves the ring-opening of cyclohexyl aziridine with dialkyl malonate, followed by cyclization to form the octahydroindole core. The process exploits the nucleophilic properties of aziridine, which reacts with the malonate’s electrophilic carbonyl group. Key steps include:
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Aziridine Activation : Cyclohexyl aziridine is treated with dialkyl malonate (e.g., diethyl malonate) in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C.
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Cyclization : Intramolecular cyclization under basic conditions (e.g., sodium hydride) forms the bicyclic indole structure.
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Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid or lithium hydroxide.
Table 1: Reaction Conditions and Yields for WO2005054194A1 Method
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aziridine Activation | Diethyl malonate, THF, 25°C, 12 h | 65–70 |
| Cyclization | NaH, DMF, 0°C → RT, 6 h | 78 |
| Hydrolysis | 6 M HCl, reflux, 8 h | 90 |
Stereochemical Control
The (2R,3aS,7aR) configuration is achieved through chirality transfer from the starting aziridine. The use of enantiomerically pure cyclohexyl aziridine ensures >98% enantiomeric excess (ee), validated by chiral HPLC.
Industrial Scalability
This route is favored for its short reaction sequence (3 steps) and high overall yield (45–50%). However, the cost of enantiopure aziridine limits large-scale applications.
Hexahydrophthalic Anhydride-Based Synthesis (CN101423490A)
Multi-Step Synthetic Pathway
This method begins with hexahydrophthalic anhydride and proceeds through 12 steps to yield the target compound:
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Methanolysis : Hexahydrophthalic anhydride is converted to cis-1,2-cyclohexanedicarboxylate mono-methyl ester.
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Optical Resolution : The racemic mixture is resolved using (-)-dibenzoyl-L-tartaric acid, isolating the (1R,cis)-enantiomer.
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Cyclization : The resolved ester undergoes vinyl chloroformate activation, sodium borohydride reduction, and cyclization to form (2aS,3aR)-hexahydroisobenzofuran-1(3H)-one.
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Ring Expansion : Reaction with tetramethyleneimine under sodium methoxide forms the indole ring.
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Functionalization : Sequential Hofmann degradation, cyanomethylation, and hydrolysis yield the final product.
Table 2: Key Steps in CN101423490A Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Optical Resolution | (-)-Dibenzoyl-L-tartaric acid, ethanol, 40°C | 85 |
| Cyclization | Vinyl chloroformate, NaBH₄, DCM, -10°C | 70 |
| Hofmann Degradation | Br₂, NaOH, H₂O, 0°C | 65 |
| Final Hydrolysis | H₂SO₄, H₂O, 100°C, 12 h | 88 |
Advantages and Challenges
-
Advantages : High enantiomeric purity (>99% ee) and compatibility with industrial-scale equipment.
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Challenges : Lengthy synthesis (12 steps) and low cumulative yield (≈15%).
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | WO2005054194A1 Method | CN101423490A Method |
|---|---|---|
| Number of Steps | 3 | 12 |
| Overall Yield | 45–50% | ≈15% |
| Stereochemical Control | Chirality transfer | Optical resolution |
| Cost Efficiency | Moderate (expensive aziridine) | Low (cheap starting material) |
| Industrial Scalability | Limited by aziridine cost | High |
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing the compound’s versatility.
Scientific Research Applications
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural indole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins, modulating their activity and influencing biological processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants
Differences in stereochemistry significantly impact physicochemical and biological properties:
Structural Analogs with Modified Ring Systems
Compounds with similar bicyclic frameworks but distinct substituents or ring saturation:
Substituted Indole Derivatives
Simpler indole-based acids with varied substitution patterns:
Functionalized Derivatives and Salts
Derivatives with protective groups or esterifications:
Key Research Findings
- Stereochemical Influence : The (2R,3aS,7aR) configuration confers optimal binding to proteases like thrombin, whereas (2S,3aS,7aS) enantiomers show reduced activity .
- Synthetic Efficiency : Asymmetric hydrogenation and chiral auxiliary methods yield enantiomerically pure octahydroindole derivatives (>98% purity) .
- Biological Relevance : Hydrochloride salts of the compound exhibit improved pharmacokinetic profiles in in vivo studies .
Biological Activity
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, commonly referred to as octahydroindole-2-carboxylic acid, is a bicyclic compound that has garnered attention due to its role as a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula : C9H15NO2
- IUPAC Name : this compound
- Molecular Weight : 169.23 g/mol
- Structure : The compound features a saturated indole framework with a carboxylic acid functional group.
Research indicates that octahydroindole derivatives interact with various biological targets. Key findings include:
- Receptor Binding : Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways. This suggests that octahydroindole derivatives could modulate receptor activity and downstream effects in cellular processes.
- Antiviral Activity : A related compound, indole-2-carboxylic acid, has demonstrated the ability to inhibit HIV-1 integrase strand transfer, highlighting the potential antiviral properties of octahydroindole derivatives.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Properties : Studies suggest that indole derivatives exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell cycle regulators.
- Cardiovascular Effects : As a precursor for ACE inhibitors, octahydroindole compounds play a significant role in managing hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II.
Case Study 1: Synthesis and Purity Analysis
A study conducted by Vali et al. (2012) focused on the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers using HPLC techniques. The study established a reliable method for determining the purity of this compound in pharmaceutical formulations, achieving purity levels between 99.3% and 99.8% for the final products .
Case Study 2: Biological Activity Assessment
In another investigation into the biological properties of indole derivatives, researchers found that these compounds could influence various biochemical pathways related to inflammation and apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Octahydroindole Derivatives
Q & A
Q. What are the standard synthetic routes for (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid, and how can stereochemical purity be ensured?
The compound is synthesized via cyclization reactions using chiral precursors or resolution of racemic mixtures. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinones or aminothiazolones in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., from DMF/acetic acid) . Stereochemical integrity is maintained by optimizing reaction conditions (temperature, solvent polarity) and verified via chiral ligand-exchange chromatography or X-ray crystallography .
Q. How should researchers validate the structural identity of this compound?
Use a combination of:
- NMR : Analyze proton environments (e.g., indole hydrogens at δ 6.5–7.5 ppm) and coupling constants to confirm ring fusion and stereochemistry.
- Mass Spectrometry : Confirm molecular weight (169.22 g/mol for free acid; 205.68 g/mol for HCl salt) via high-resolution MS .
- X-ray Diffraction : Resolve absolute configuration using single-crystal data, as demonstrated in studies of analogous proline derivatives .
Q. What are the recommended storage conditions to ensure stability?
Conflicting evidence exists:
- Free acid : Store at room temperature in dark, sealed containers (<15°C recommended for long-term stability) .
- HCl salt : Store at -20°C (powder) or -80°C (in solvent) to prevent hydrolysis . Purity should be monitored via HPLC (>98% by GC or HPLC) before critical experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Experimental variability arises from stereochemical impurities or solvent interactions. For example:
- Solubility : The HCl salt is water-soluble due to ionic character, while the free acid requires polar aprotic solvents (e.g., DMSO).
- Boiling Point : Data gaps exist; estimate via computational tools (e.g., EPI Suite) or differential scanning calorimetry . Cross-validate using multiple sources (e.g., Pharmacopeial Forum, TCI databases) .
Q. What strategies mitigate degradation during in vitro bioassays?
- Matrix Stabilization : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent oxidation at the indole ring.
- Temperature Control : Pre-cool assay buffers to 4°C and limit light exposure .
- Degradation Monitoring : Use LC-MS to track byproducts like open-chain carboxylic acids or racemized isomers .
Q. How can enantiomeric excess be quantified when synthesizing derivatives?
- Chiral HPLC : Use columns with β-cyclodextrin or macrocyclic glycopeptide stationary phases (e.g., Chirobiotic T).
- Circular Dichroism (CD) : Compare Cotton effects with authentic standards .
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting .
Q. What computational methods predict the compound’s bioactivity or metabolic fate?
- Docking Studies : Model interactions with proline-specific enzymes (e.g., prolyl hydroxylases) using AutoDock Vina and PDB structures.
- ADMET Prediction : Tools like SwissADME estimate logP (experimental: ~1.2) and CYP450 metabolism . Validate predictions with isotopic labeling (e.g., ¹⁴C-tracers) in hepatocyte assays .
Methodological Best Practices
Q. How should researchers handle conflicting purity data from suppliers?
- Independent Validation : Perform titrimetric analysis (e.g., potentiometric titration with NaOH for carboxylic acid quantification).
- Batch Comparison : Cross-test multiple lots via TLC (silica gel, chloroform:methanol 9:1) to identify impurities .
Q. What experimental controls are critical for reproducibility in kinetic studies?
- Internal Standards : Spike deuterated analogs (e.g., D₃-indole) to correct for matrix effects.
- Temperature Calibration : Use NIST-traceable thermometers in reflux setups to ensure consistent reaction kinetics .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
Key factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
